molecular formula C11H6Cl2N2O3S2 B13124754 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone

Katalognummer: B13124754
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: HHQUWLFCWGRHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group

Vorbereitungsmethoden

The synthesis of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dichlorophenylthio Group: This step involves the reaction of the thiazole derivative with 2,6-dichlorophenylthiol in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various bases and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The dichlorophenylthio group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiazole derivatives with nitro and dichlorophenylthio groups. Compared to these compounds, 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

  • 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
  • 1-(5-((2,6-Dichlorophenyl)thio)-4-aminothiazol-2-yl)ethanone

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Eigenschaften

Molekularformel

C11H6Cl2N2O3S2

Molekulargewicht

349.2 g/mol

IUPAC-Name

1-[5-(2,6-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-8-6(12)3-2-4-7(8)13/h2-4H,1H3

InChI-Schlüssel

HHQUWLFCWGRHNJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=C(S1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.